![molecular formula C9H11NO2 B14841029 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone](/img/structure/B14841029.png)
1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone is an organic compound with the molecular formula C9H11NO2. This compound is characterized by the presence of an aminomethyl group and a hydroxy group attached to a phenyl ring, which is further connected to an ethanone moiety. It is a derivative of acetophenone and has significant importance in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxyacetophenone.
Aminomethylation: The hydroxy group on the phenyl ring is protected, and the aminomethyl group is introduced via a Mannich reaction, which involves formaldehyde and a secondary amine.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: 1-[3-(Aminomethyl)-5-oxophenyl]ethanone.
Reduction: 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone can be compared with other similar compounds such as:
1-(3-aminophenyl)ethanone: Lacks the hydroxy group, which may affect its reactivity and biological activity.
3-hydroxyacetophenone: Lacks the aminomethyl group, which influences its chemical properties and applications.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-[3-(aminomethyl)-5-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-2-7(5-10)3-9(12)4-8/h2-4,12H,5,10H2,1H3 |
InChI Key |
LFPQANNFRPWCPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



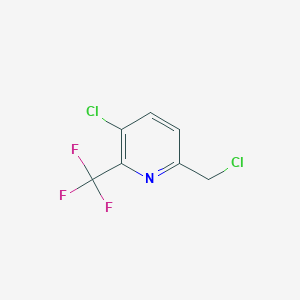


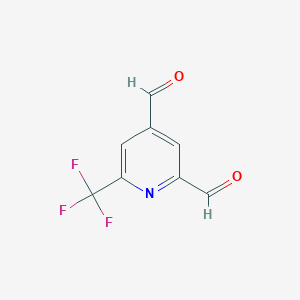
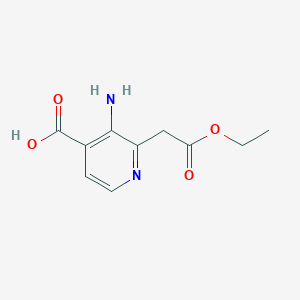
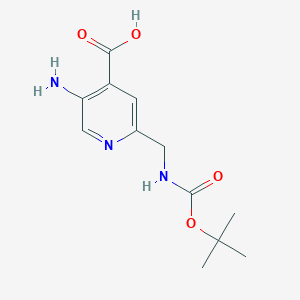
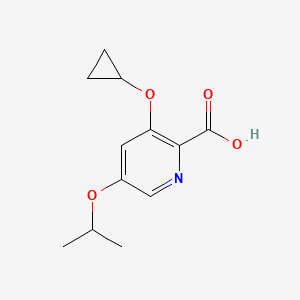
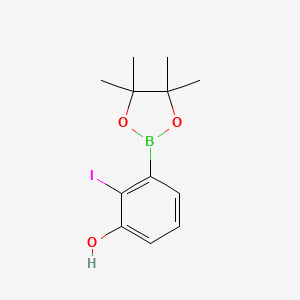
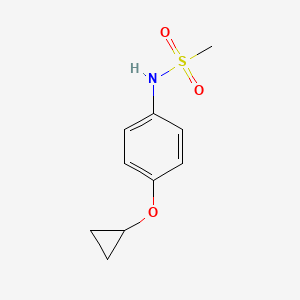
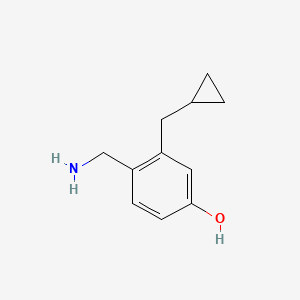
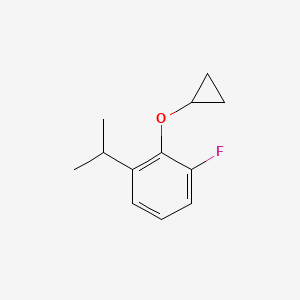
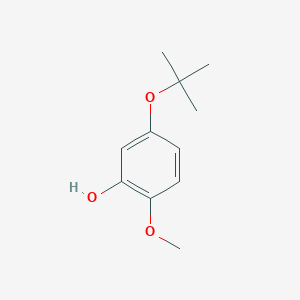
![[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841046.png)
